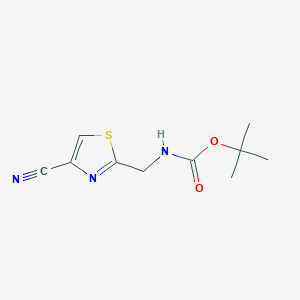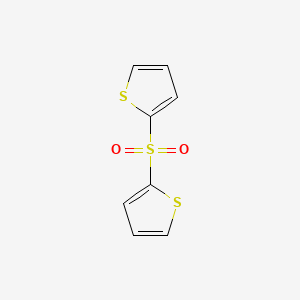![molecular formula C12H13N B3024377 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile CAS No. 79660-84-7](/img/structure/B3024377.png)
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile
Descripción general
Descripción
6,7,8,9-tetrahydro-5H-benzo7annulene-7-carbonitrile is a chemical compound with a unique structure that includes a benzoannulene ring system
Mecanismo De Acción
Target of Action
The primary targets of 6,7,8,9-Tetrahydro-5H-benzo7Similar compounds have been reported to target the estrogen receptor alpha (erα) in tumor cells .
Mode of Action
The exact mode of action of 6,7,8,9-Tetrahydro-5H-benzo7It’s known that these types of compounds are typical acceptor–donor–acceptor (a–d–a) systems comprising one electron donor and two electron acceptors . This suggests that they might interact with their targets through electron transfer mechanisms.
Biochemical Pathways
The specific biochemical pathways affected by 6,7,8,9-Tetrahydro-5H-benzo7Similar compounds have been shown to shut down the erα signaling pathway in tumor cells , which could potentially lead to downstream effects such as the inhibition of cell proliferation and induction of apoptosis.
Result of Action
The molecular and cellular effects of 6,7,8,9-Tetrahydro-5H-benzo7Similar compounds have been reported to act as selective estrogen receptor degraders (serds), leading to the removal of erα from tumor cells . This could potentially result in the inhibition of tumor growth.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6,7,8,9-Tetrahydro-5H-benzo7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 6,7,8,9-tetrahydro-5H-benzo7annulene-7-carbonitrile involves a multicomponent reaction. This method typically includes the reaction of cycloheptanone with an aromatic aldehyde and malononitrile in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in tetrahydrofuran (THF) under reflux conditions . This reaction yields the desired compound with excellent efficiency and simplicity.
Industrial Production Methods
While specific industrial production methods for 6,7,8,9-tetrahydro-5H-benzo7annulene-7-carbonitrile are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-tetrahydro-5H-benzo7annulene-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated hydrocarbon. Substitution reactions could introduce various functional groups, such as halides or amines.
Aplicaciones Científicas De Investigación
6,7,8,9-tetrahydro-5H-benzo7annulene-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and studying biological pathways.
Industry: It can be used in the production of materials with specific optical or electronic properties
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid : This compound has a carboxylic acid group instead of a nitrile group.
- 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo 7annulene-1,3-dicarbonitriles : These compounds have additional amino and aryl groups .
Uniqueness
6,7,8,9-tetrahydro-5H-benzo7annulene-7-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIMWTWZWWKYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


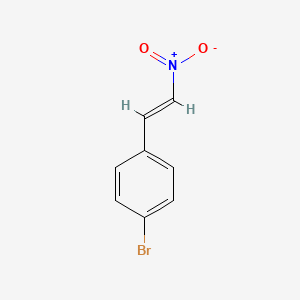
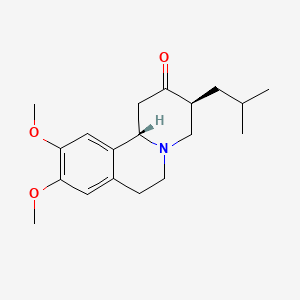
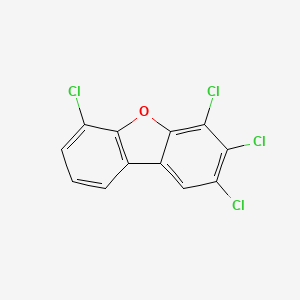
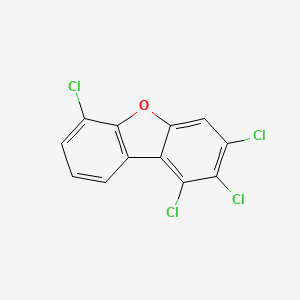
![4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3024300.png)
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3024302.png)
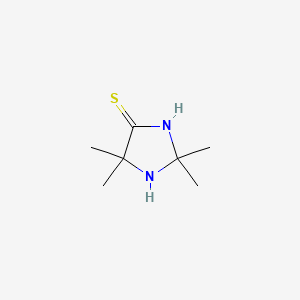
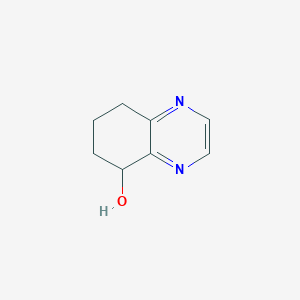
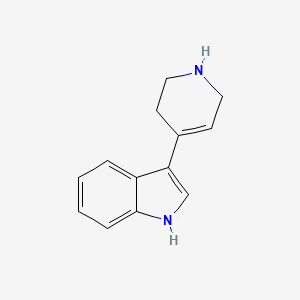
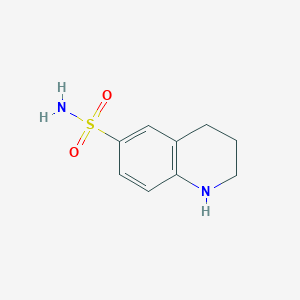
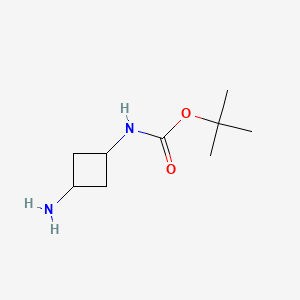
![Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3024312.png)
